Cytotoxicity Profile in A549 Lung Adenocarcinoma Cells: Direct Comparison of Triazole Ethylamine Derivatives
In a direct head-to-head comparison of structurally related triazole derivatives in the A549 human lung adenocarcinoma cell line, 2-(1H-1,2,4-triazol-1-yl)ethanamine dihydrochloride (target compound) exhibited an IC50 of 15.8 µM. This was approximately 6.6-fold less potent than the reference chemotherapeutic doxorubicin (IC50 = 2.4 µM), but significantly more potent than several 1,2,4-triazole derivatives lacking the ethylamine side chain or bearing different substituents, which showed IC50 values exceeding 100 µM under identical assay conditions .
| Evidence Dimension | Cytotoxic potency (IC50) against A549 lung cancer cells |
|---|---|
| Target Compound Data | IC50 = 15.8 µM |
| Comparator Or Baseline | Doxorubicin: IC50 = 2.4 µM; Other 1,2,4-triazole derivatives (unspecified): IC50 > 100 µM |
| Quantified Difference | Target compound is 6.6-fold less potent than doxorubicin but ≥6.3-fold more potent than other triazole analogs |
| Conditions | A549 human lung adenocarcinoma cell line; MTT assay |
Why This Matters
This quantitative cytotoxicity data enables researchers to benchmark the compound's antiproliferative activity, confirming it is not a biologically inert building block and that substitution patterns critically influence potency, guiding SAR studies and selection for anticancer screening programs.
